molecular formula C13H11FOS B8076660 3-[(3-Fluorophenoxy)methyl]benzenethiol

3-[(3-Fluorophenoxy)methyl]benzenethiol

Cat. No.: B8076660
M. Wt: 234.29 g/mol
InChI Key: NCRIFGCBXRMKDZ-UHFFFAOYSA-N
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Description

3-[(3-Fluorophenoxy)methyl]benzenethiol is a fluorinated aromatic thiol characterized by a benzenethiol core substituted with a 3-fluorophenoxymethyl group. This structure combines the reactivity of the thiol (-SH) group with the electronic effects of the fluorine atom and the steric bulk of the phenoxymethyl moiety.

Properties

IUPAC Name

3-[(3-fluorophenoxy)methyl]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FOS/c14-11-4-2-5-12(8-11)15-9-10-3-1-6-13(16)7-10/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRIFGCBXRMKDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)COC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)S)COC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

    Traditional Preparation Methods: These may involve standard organic synthesis techniques such as condensation reactions, nucleophilic substitutions, and catalytic hydrogenations.

    Advanced Preparation Methods: Recent advancements in synthetic chemistry have introduced more efficient and selective methods, including microwave-assisted synthesis, flow chemistry, and the use of novel catalysts.

Chemical Reactions Analysis

3-[(3-Fluorophenoxy)methyl]benzenethiol, like many organic compounds, can undergo various chemical reactions. These include:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Major Products: The products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(3-Fluorophenoxy)methyl]benzenethiol has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a reagent or intermediate in the synthesis of more complex molecules.

    Biology: It may serve as a probe or marker in biological assays.

    Industry: It can be used in the production of materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 3-[(3-Fluorophenoxy)methyl]benzenethiol involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The following compounds share structural similarities with 3-[(3-Fluorophenoxy)methyl]benzenethiol, differing in substituents or functional groups:

Compound Name Substituents Molecular Weight (g/mol) Boiling Point (°C) Key Features
3-[(3-Fluorophenoxy)methyl]benzenethiol 3-fluorophenoxymethyl, -SH ~248.3 (estimated) Not reported Combines fluorine’s electron-withdrawing effects with thiol reactivity.
3-Fluorothiophenol 3-fluoro, -SH 128.17 Not reported Simpler structure; high reactivity due to fluorine and thiol .
3-Methoxybenzenethiol 3-methoxy, -SH 140.2 223–226 Methoxy group enhances solubility; used in organic synthesis .
(3-Chlorophenyl)methanethiol 3-chloro, -CH2SH 158.65 Not reported Chlorine substituent increases electrophilicity; research applications .
Benzenethiol -SH 110.18 169–170 Simplest aromatic thiol; repulsive odor; moderate water solubility .

Notes:

  • The fluorophenoxymethyl group in the target compound likely increases steric hindrance and alters electronic properties compared to simpler thiols like benzenethiol.
  • Methoxy and chloro substituents modify solubility and reactivity profiles differently than fluorine .

Reactivity and Kinetic Behavior

Thiol-containing compounds exhibit distinct reactivity patterns, particularly in oxidation and bond cleavage:

Oxidation by Peroxyformic Acid (PFA)
  • Benzenethiol and 3-mercaptophenol are rapidly oxidized by PFA (>2 × 10² M⁻¹s⁻¹), with complete degradation in <1 minute .
  • Phenolic compounds (e.g., phenol, catechol) show slower reactivity under similar conditions.
  • Inference for 3-[(3-Fluorophenoxy)methyl]benzenethiol: The electron-withdrawing fluorine may enhance thiol oxidation rates, but steric effects from the phenoxymethyl group could slow kinetics compared to simpler thiols.
C-S Bond Cleavage on Nickel Surfaces
  • Benzenethiol undergoes facile C-S bond cleavage on Ni surfaces despite high gas-phase bond energy (≈310 kJ/mol), attributed to surface interactions .
  • Ethanedithiol requires higher temperatures for cleavage, highlighting the complexity of surface reactivity .
  • Inference for Target Compound : The bulky substituent may hinder surface adsorption, reducing cleavage efficiency compared to benzenethiol.

Toxicity and Environmental Behavior

  • Benzenethiol demonstrates hepatotoxicity in rats, with increased liver weights at high doses .
  • 3-[(3-Fluorophenoxy)methyl]benzenethiol: No direct toxicity data are available, but fluorine and aromatic groups may influence metabolic pathways and environmental persistence.

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